molecular formula C22H22F4N2O5S B11522226 Methyl 2-[(3-ethoxy-1,1,1-trifluoro-2-{[(2-fluorophenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(3-ethoxy-1,1,1-trifluoro-2-{[(2-fluorophenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11522226
M. Wt: 502.5 g/mol
InChI Key: NPLOXXJTKSHCPD-UHFFFAOYSA-N
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Description

METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes trifluoromethyl and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the structure can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the benzothiophene moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a more complex structure, which allows for a broader range of interactions and applications. Its unique combination of functional groups provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H22F4N2O5S

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 2-[[3-ethoxy-1,1,1-trifluoro-2-[(2-fluorobenzoyl)amino]-3-oxopropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22F4N2O5S/c1-3-33-20(31)21(22(24,25)26,27-17(29)12-8-4-6-10-14(12)23)28-18-16(19(30)32-2)13-9-5-7-11-15(13)34-18/h4,6,8,10,28H,3,5,7,9,11H2,1-2H3,(H,27,29)

InChI Key

NPLOXXJTKSHCPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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